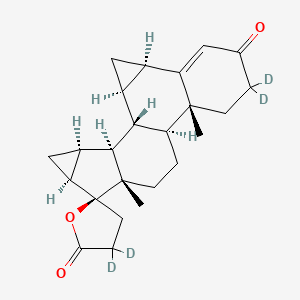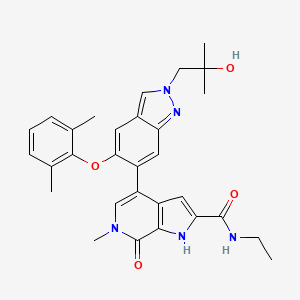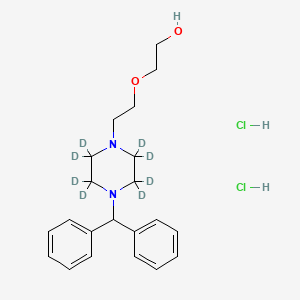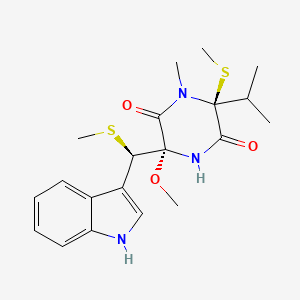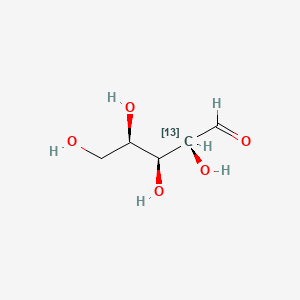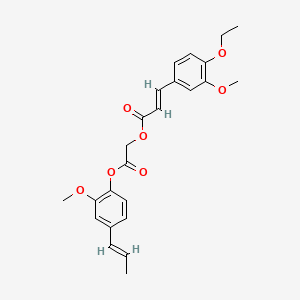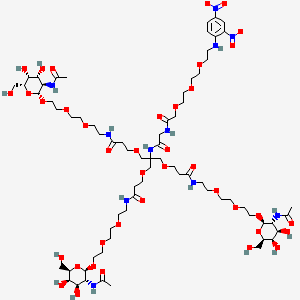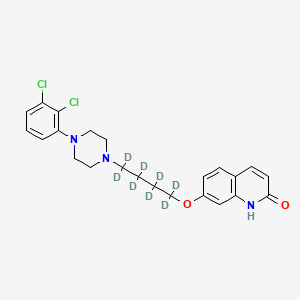
Dehydro Aripiprazole-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroaripiprazole-d8, also known as OPC-14857-d8, is a deuterium-labeled derivative of Dehydroaripiprazole. Dehydroaripiprazole is an active metabolite of Aripiprazole, an antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. The deuterium labeling in Dehydroaripiprazole-d8 is primarily used for pharmacokinetic studies to trace the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroaripiprazole-d8 involves the deuteration of DehydroaripiprazoleThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of Dehydroaripiprazole-d8 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dehydroaripiprazole-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert Dehydroaripiprazole-d8 back to its parent compound, Aripiprazole.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Dehydroaripiprazole-d8 .
Scientific Research Applications
Dehydroaripiprazole-d8 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Aripiprazole and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions of Aripiprazole.
Biological Research: Used in studies to investigate the biological effects and mechanisms of action of Aripiprazole and its metabolites
Mechanism of Action
Dehydroaripiprazole-d8 exerts its effects through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, providing therapeutic effects in the treatment of schizophrenia and bipolar disorder. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound’s pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Dehydroaripiprazole: The non-deuterated form of Dehydroaripiprazole-d8.
Aripiprazole: The parent compound from which Dehydroaripiprazole is derived.
Brexpiprazole: A similar antipsychotic agent with partial agonist activity at dopamine D2 receptors
Uniqueness
Dehydroaripiprazole-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the compound’s metabolic pathways without altering its pharmacological activity .
Properties
Molecular Formula |
C23H25Cl2N3O2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
InChI Key |
CDONPRYEWWPREK-BQLKVSHCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


